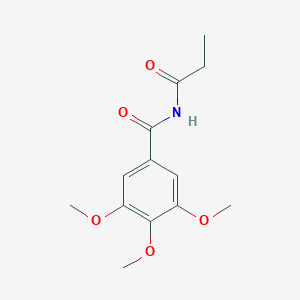
2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine is a fluorinated organic compound with the molecular formula C8F13N. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and low surface energy. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine typically involves the fluorination of piperidine derivatives. One common method includes the reaction of heptafluoropropyl iodide with piperidine in the presence of a fluorinating agent such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure complete fluorination and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of advanced fluorination techniques and catalysts can enhance the yield and purity of the final product. The compound is usually purified through distillation or recrystallization to achieve the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: It can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated amines or other derivatives, while oxidation can produce fluorinated ketones or acids.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The pathways involved may include binding to specific receptors or enzymes, leading to changes in biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluorovinyl)oxy]hexanenitrile
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane sulfonyl fluoride
Uniqueness
2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine is unique due to its specific fluorination pattern and the presence of a piperidine ring. This structure imparts distinct chemical properties, such as high thermal stability and resistance to degradation, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
599-06-4 |
|---|---|
Molekularformel |
C8F17N |
Molekulargewicht |
433.06 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6-decafluoro-1-(1,1,2,2,3,3,3-heptafluoropropyl)piperidine |
InChI |
InChI=1S/C8F17N/c9-1(10)2(11,12)6(20,21)26(7(22,23)3(1,13)14)8(24,25)4(15,16)5(17,18)19 |
InChI-Schlüssel |
XYPGJVPVOPBFMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(N(C(C1(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


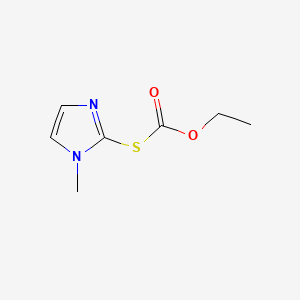
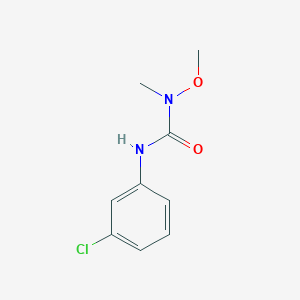

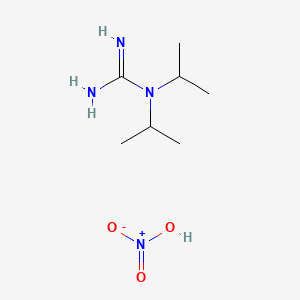

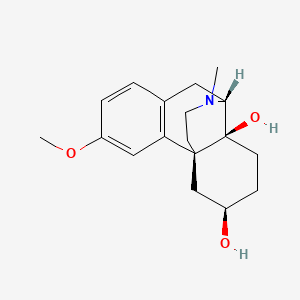
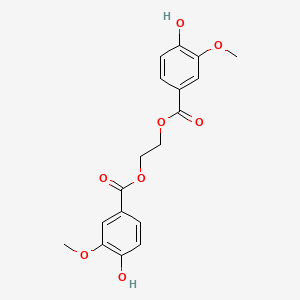
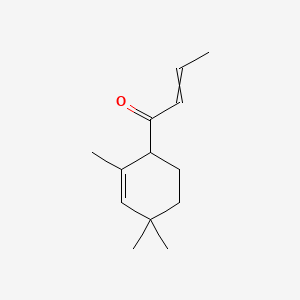
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
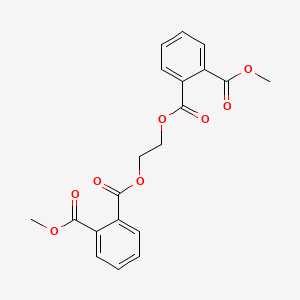
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)

